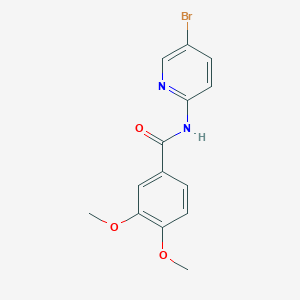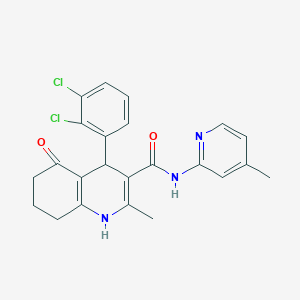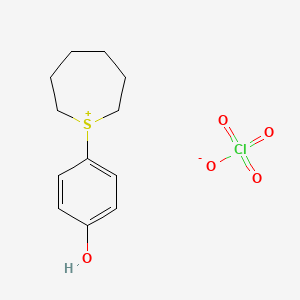
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea, also known as MPPU, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is found in the endoplasmic reticulum of cells. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases. The purpose of
作用机制
The mechanism of action of MPU is thought to be related to its selective antagonism of the sigma-1 receptor. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases. By blocking the activity of this receptor, MPU may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
MPU has been shown to have a variety of biochemical and physiological effects in animal models. For example, it has been shown to reduce the release of neurotransmitters, such as glutamate and dopamine, which are involved in pain perception and addiction. Additionally, MPU has been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. Finally, MPU has been shown to reduce the production of reactive oxygen species, which are involved in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of MPU is that it is a selective antagonist of the sigma-1 receptor, which means that it may have fewer off-target effects than other compounds that target this receptor. Additionally, MPU has been shown to have a good safety profile in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of MPU is that it has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on MPU. One area of interest is the development of more potent and selective antagonists of the sigma-1 receptor, which may have improved therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosing regimen for MPU and to evaluate its safety and efficacy in human clinical trials. Finally, MPU may have potential applications in other areas of research, such as cancer biology and stem cell research, and further studies are needed to explore these possibilities.
合成方法
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea can be synthesized using a variety of methods, including the reaction of 4-methylphenylisocyanate with 3-phenylpropylamine in the presence of a base, such as triethylamine. The resulting product can be purified using standard techniques, such as column chromatography or recrystallization. The purity of the final product can be confirmed using spectroscopic techniques, such as nuclear magnetic resonance (NMR) or mass spectrometry.
科学研究应用
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea has been studied for its potential use in a variety of scientific research applications. For example, it has been shown to have analgesic effects in animal models of pain, suggesting that it may be useful for the treatment of chronic pain conditions. Additionally, MPU has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Finally, MPU has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of these diseases.
属性
IUPAC Name |
1-(4-methylphenyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-9-11-16(12-10-14)19-17(20)18-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUIGASSRLGSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dipiperidine](/img/structure/B4970685.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)

![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4970727.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4970733.png)
![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)

![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)

